Ácido linoelaídico

Descripción general

Descripción

El ácido linoelaídico es un ácido graso trans omega-6 y un isómero cis-trans del ácido linoleico. Se encuentra comúnmente en aceites vegetales parcialmente hidrogenados y se caracteriza por su forma líquida viscosa, blanca o incolora . Este compuesto es conocido por su papel en varios procesos biológicos y su impacto en la salud humana.

Mecanismo De Acción

El ácido linoelaídico ejerce sus efectos a través de varios mecanismos:

Inducción de apoptosis: Activa las caspasas -8, -9 y -3, lo que lleva a la apoptosis en las células endoteliales.

Metabolismo lipídico: El compuesto afecta el metabolismo lipídico al alterar la expresión de genes asociados con las vías del metabolismo lipídico.

Estrés oxidativo: El ácido linoelaídico puede inducir estrés oxidativo, lo que lleva a daño celular e inflamación.

Compuestos similares:

Ácido linoleico: Un isómero cis-cis del ácido linoelaídico, que se encuentra comúnmente en aceites vegetales.

Ácido elaídico: Otro ácido graso trans, similar en estructura pero con diferentes posiciones de doble enlace.

Ácido vacénico: Un ácido graso trans de origen animal, que presenta un menor riesgo para la salud en comparación con el ácido linoelaídico.

Singularidad: El ácido linoelaídico es único debido a su isomerismo cis-trans específico y su presencia en aceites vegetales parcialmente hidrogenados. Su impacto en la salud, particularmente su asociación con enfermedades cardiovasculares, lo diferencia de otros compuestos similares .

Aplicaciones Científicas De Investigación

El ácido linoelaídico tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los ácidos grasos trans en diversas reacciones químicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido linoelaídico se puede sintetizar mediante la hidrogenación parcial del ácido linoleico. Este proceso implica la adición de hidrógeno a los enlaces dobles carbono-carbono en presencia de un catalizador, típicamente níquel, bajo condiciones controladas de temperatura y presión .

Métodos de producción industrial: En entornos industriales, el ácido linoelaídico se produce mediante la hidrogenación de aceites vegetales. El proceso implica calentar el aceite a alta temperatura y luego pasar gas hidrógeno a través de él en presencia de un catalizador metálico. Este método se utiliza ampliamente para producir ácidos grasos trans para su uso en productos alimenticios .

Tipos de reacciones:

Oxidación: El ácido linoelaídico puede sufrir reacciones de oxidación, lo que lleva a la formación de hidroperóxidos y otros productos de degradación oxidativa.

Reducción: El compuesto se puede reducir para formar ácidos grasos saturados.

Sustitución: El ácido linoelaídico puede participar en reacciones de sustitución, donde los átomos de hidrógeno son reemplazados por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Oxígeno u ozono en presencia de un catalizador.

Reducción: Gas hidrógeno en presencia de un catalizador metálico como el níquel.

Sustitución: Diversos reactivos dependiendo de la sustitución deseada, como halógenos u otros grupos funcionales.

Principales productos formados:

Oxidación: Hidroperóxidos y otros productos de degradación oxidativa.

Reducción: Ácidos grasos saturados.

Sustitución: Derivados con grupos funcionales sustituidos.

Comparación Con Compuestos Similares

Linoleic Acid: A cis-cis isomer of linoelaidic acid, commonly found in vegetable oils.

Elaidic Acid: Another trans fatty acid, similar in structure but with different double bond positions.

Vaccenic Acid: A trans fatty acid of animal origin, posing less of a health risk compared to linoelaidic acid.

Uniqueness: Linoelaidic acid is unique due to its specific cis-trans isomerism and its presence in partially hydrogenated vegetable oils. Its impact on health, particularly its association with cardiovascular diseases, sets it apart from other similar compounds .

Actividad Biológica

Linoelaidic acid, a trans fatty acid derived primarily from marine sources, has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores the compound's anticancer properties, effects on cell viability, and its role in modulating various biological processes.

Chemical Structure and Properties

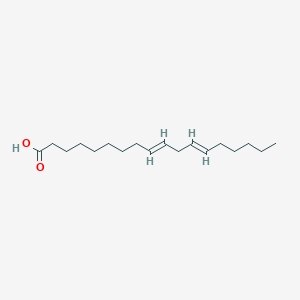

Linoelaidic acid (18:2t9,12) is an unsaturated fatty acid characterized by two double bonds in a trans configuration. Its structural formula can be represented as:

This unique structure contributes to its distinct biological activities compared to its cis counterparts, such as linoleic acid.

Anticancer Activity

Recent studies have highlighted the anticancer potential of linoelaidic acid, particularly against breast cancer cell lines. A significant study demonstrated that linoelaidic acid effectively reduced the viability of MCF-7 human breast cancer cells in a dose-dependent manner. The findings are summarized in Table 1.

Table 1: Effects of Linoelaidic Acid on MCF-7 Cell Viability

| Concentration (µM) | Cell Viability (%) | TNF-α Level (pg/mL) | IL-1ra Level (pg/mL) |

|---|---|---|---|

| 0 | 100 | Baseline | Baseline |

| 2 | 90.00 | Increased | Increased |

| 5 | 18.18 | Significantly Increased | Significantly Increased |

At a concentration of 5 µM , linoelaidic acid decreased cell viability by 81.82% , indicating potent cytotoxic effects. Additionally, it significantly increased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 receptor antagonist (IL-1ra), suggesting an immune-modulatory role in the apoptosis of cancer cells .

The mechanism through which linoelaidic acid induces apoptosis in cancer cells involves several pathways:

- Oxidative Stress : Linoelaidic acid treatment resulted in decreased levels of reduced glutathione and increased oxidized glutathione in MCF-7 cells, indicating elevated oxidative stress .

- Protein Expression : Western blot analysis revealed alterations in the expression of key apoptotic proteins such as p53 and caspases, confirming that linoelaidic acid triggers apoptotic pathways .

Antibacterial Properties

Beyond its anticancer effects, linoelaidic acid also exhibits antibacterial activity . Research indicates that it can disrupt bacterial cell membranes, leading to increased permeability and subsequent cell lysis. This property is particularly relevant for combating antibiotic-resistant strains of bacteria.

In studies involving various bacterial species, linoelaidic acid demonstrated significant inhibition of growth at lower concentrations compared to saturated fatty acids. The mechanism appears to involve:

- Membrane Disruption : Linoelaidic acid increases membrane permeability, facilitating potassium efflux and disrupting essential cellular processes .

- Cell Lysis : Electron microscopy studies have shown that treatment with linoelaidic acid can lead to visible morphological changes and lysis in bacterial cells .

Case Studies and Clinical Implications

A notable case study examined the correlation between dietary intake of linoelaidic acid and health outcomes in populations consuming marine products rich in this fatty acid. The study found positive associations with weight-for-age metrics among participants, suggesting potential benefits for growth and development related to dietary intake of linoelaidic acid .

Table 2: Dietary Correlations with Linoelaidic Acid Levels

| Study Population | Average Intake (g/day) | Health Outcome |

|---|---|---|

| Urban Lactating Mothers | 0.5 | Improved infant growth |

| Rural Lactating Mothers | 0.2 | No significant change |

Propiedades

IUPAC Name |

(9E,12E)-octadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-AVQMFFATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897508 | |

| Record name | Linolelaidic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Linoelaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-21-8, 8024-22-4 | |

| Record name | Linolelaidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linolelaidic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oils, grape | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLELAIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7552P0K6PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Linoelaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

28 - 29 °C | |

| Record name | Linoelaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of linoelaidic acid?

A1: Linoelaidic acid has a molecular formula of C18H32O2 and a molecular weight of 280.45 g/mol.

Q2: What are the structural characteristics of linoelaidic acid?

A2: Linoelaidic acid (18:2t9,12) is an unsaturated trans fatty acid with 18 carbon atoms and two double bonds in the trans configuration. [] The first double bond is located at the ninth carbon atom, and the second double bond is at the twelfth carbon atom, both counted from the carboxyl end of the molecule.

Q3: How is linoelaidic acid typically analyzed?

A3: Gas chromatography (GC) is a common technique employed to quantify linoelaidic acid and its isomers in various matrices, including food products and biological samples. [, , , ] Mass spectrometry (MS) is frequently coupled with GC for enhanced identification and quantification. [, ] For example, researchers have used isotope dilution-gas chromatography-mass spectrometry (ID-GC-MS) to accurately determine linoelaidic acid levels in human plasma. [, ]

Q4: How does linoelaidic acid impact endothelial cells?

A5: Studies indicate that linoelaidic acid induces apoptosis in human umbilical vein endothelial cells (HUVECs), potentially by influencing lipid raft dynamics. [] This process is associated with increased expression of pro-apoptotic proteins, cell cycle arrest, and elevated levels of inflammatory factors. [] Compared to elaidic acid (another TFA), linoelaidic acid exhibits a stronger pro-apoptotic and inflammatory effect on these cells. []

Q5: Does linoelaidic acid affect nitric oxide production?

A6: Research suggests that linoelaidic acid can impair nitric oxide (NO) production in endothelial cells. [] This effect may be linked to its ability to activate NF-κB, a transcription factor involved in inflammatory responses. []

Q6: What role might linoelaidic acid play in inflammatory processes?

A7: Evidence suggests that linoelaidic acid can worsen intestinal inflammation. [] In a study using a mouse model of colitis, a diet high in TFAs, including linoelaidic acid, was found to exacerbate colonic damage and increase the expression of pro-inflammatory cytokines. [] This effect may be related to its ability to promote the differentiation of T helper 17 cells, which are involved in inflammatory responses. [] Additionally, linoelaidic acid can enhance extracellular ATP-induced apoptosis by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway, potentially contributing to inflammatory processes. []

Q7: Does linoelaidic acid influence cell proliferation in cancer cells?

A8: Research on A549 human lung carcinoma cells has shown that linoelaidic acid can increase cell proliferation and membrane complexity. [] This effect contrasts with that of some cis-polyunsaturated fatty acids, which have been shown to decrease proliferation in these cells. []

Q8: Is linoelaidic acid associated with cardiovascular disease?

A9: Linoelaidic acid, like other TFAs, has been linked to an increased risk of cardiovascular disease. [, , , ] Epidemiological studies have consistently demonstrated a positive association between TFA intake and cardiovascular disease risk. [, , ] While the precise mechanisms are not fully elucidated, the effects of linoelaidic acid on endothelial function, inflammation, and other metabolic processes likely contribute to this association. [, , , ]

Q9: What is the impact of dietary linoelaidic acid?

A10: Dietary linoelaidic acid, primarily consumed through foods containing partially hydrogenated vegetable oils, contributes to circulating levels of this TFA in the body. [, , , ] As discussed earlier, elevated linoelaidic acid levels have been linked to adverse health outcomes, emphasizing the importance of minimizing its consumption. [, , , ]

Q10: How has the intake of linoelaidic acid changed in the US population?

A11: Analysis of NHANES data has revealed a substantial decline in plasma TFA concentrations, including linoelaidic acid, in US adults between 1999-2000 and 2009-2010. [] This decline coincides with public health efforts to reduce TFA consumption. [] Similar trends have been observed in children, indicating a broader reduction in dietary TFA exposure in the US. []

Q11: What is the role of linoelaidic acid in metabolomic studies?

A13: Linoelaidic acid is one of the many metabolites measured in metabolomic studies, which aim to comprehensively analyze small molecules in biological systems. [, , ] In a study investigating metabolic changes associated with myocardial infarction in rats, linoelaidic acid was identified as a potential biomarker, showing a significant increase in the infarcted heart tissue. [] Similarly, linoelaidic acid levels were found to be altered in constipated mice treated with konjac glucomannan, highlighting its potential role in gut health. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.